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Compound of Interest

Compound Name:
6-Bromo-3-fluoropyridine-2-

carbaldehyde

Cat. No.: B1286017 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
6-Bromo-3-fluoropyridine-2-carbaldehyde is a halogenated pyridine derivative that serves as

a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring

an aldehyde group ortho to the nitrogen and flanked by fluorine and bromine atoms at positions

3 and 6 respectively, makes it a versatile intermediate for the synthesis of complex heterocyclic

compounds. This document provides a comprehensive overview of its core physicochemical

properties, a detailed experimental protocol for its synthesis, and its role as a key intermediate

in the development of potentially bioactive molecules. All quantitative data is presented in

structured tables for clarity and ease of comparison.

Chemical Identity and Structure
This section details the fundamental identifiers for 6-Bromo-3-fluoropyridine-2-
carbaldehyde.
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Identifier Value

IUPAC Name 6-bromo-3-fluoropyridine-2-carbaldehyde

Synonyms

6-Bromo-3-fluoropicolinaldehyde, 6-Bromo-3-

fluoro-2-formylpyridine, 2-Bromo-5-fluoro-6-

formylpyridine

CAS Number 885267-36-7

Molecular Formula C₆H₃BrFNO

Molecular Weight 204.00 g/mol

Canonical SMILES C1=CC(=NC(=C1F)C=O)Br

InChI
InChI=1S/C6H3BrFNO/c7-6-2-1-4(8)5(3-10)9-

6/h1-3H

InChIKey BFBRCFKSFRYJGE-UHFFFAOYSA-N

Physicochemical Properties
The physical and chemical properties of the compound are summarized below, collating data

from various suppliers and databases.
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Property Value Source

Physical Form
Solid-Powder, White or Almost

Colorless
[1][2]

Boiling Point
114-115 °C; 228.573 °C at 760

mmHg
[1]

Density 1.778 g/cm³

Flash Point 92.038 °C

Vapor Pressure 0.073 mmHg at 25°C

Refractive Index 1.591

pKa (Predicted) -1.47 ± 0.10

Purity 97% - 99.3% [1][2][3]

Spectral Data
While full spectral data requires access to proprietary databases, key analytical information has

been reported.

Spectrum Type Data

¹H NMR (400 MHz, CDCl₃)
δ 10.09 (s, 1H), 7.71 (dd, J= 8.8, 3.6 Hz,
1H), 7.50 - 7.46 (m, 1H)

| Other Available Data | Documentation for ¹³C NMR, HPLC, LC-MS, and IR spectra are

reportedly available from various commercial suppliers. |

Experimental Protocols
Synthesis of 6-Bromo-3-fluoropyridine-2-carbaldehyde
A common and effective method for the synthesis of this compound is the oxidation of the

corresponding alcohol using Dess-Martin periodinane.

Reaction: Oxidation of (6-bromo-3-fluoropyridin-2-yl)methanol.
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Reagents and Materials:

(6-bromo-3-fluoropyridin-2-yl)methanol

Dess-Martin periodinane (DMP)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Sodium sulfate (Na₂SO₄)

Diatomaceous earth (Celite)

Procedure:

A solution of (6-bromo-3-fluoropyridin-2-yl)methanol (4 g, 19.42 mmol) in DCM (80 mL) is

prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

Dess-Martin periodinane (12.35 g, 29.1 mmol) is added to the cooled solution.

The reaction mixture is allowed to warm to room temperature and is stirred for 14 hours.

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate (50 mL)

and then diluted with additional DCM (100 mL).

The resulting mixture is filtered through a pad of diatomaceous earth (Celite). The filter bed is

washed with DCM (100 mL).

The combined filtrate is transferred to a separating funnel. The aqueous layer is removed,

and the organic layer is washed with brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

This procedure affords 6-bromo-3-fluoropicolinaldehyde as a colorless oil (Yield: 69.4%).
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Reaction Setup

Oxidation Reaction

Workup & Purification

(6-bromo-3-fluoropyridin-2-yl)methanol
in DCM

Cool to 0 °C

Add Dess-Martin
Periodinane

Warm to RT
Stir for 14h

Quench with NaHCO₃

Dilute with DCM

Filter through Celite

Separate Layers
Wash with Brine

Dry over Na₂SO₄

Concentrate in vacuo

Final Product:
6-Bromo-3-fluoropyridine-

2-carbaldehyde
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Caption: Experimental workflow for the synthesis of 6-Bromo-3-fluoropyridine-2-
carbaldehyde.

Role in Drug Development and Logical
Relationships
Direct biological activity or signaling pathway involvement for 6-Bromo-3-fluoropyridine-2-
carbaldehyde is not extensively documented in public literature. Its primary role is that of a

specialized chemical intermediate. The aldehyde functional group is highly reactive and serves

as a handle for introducing the bromo-fluoropyridine moiety into larger, more complex

molecules. The presence of three distinct functional handles (aldehyde, bromo, fluoro) allows

for sequential and site-selective reactions, making it a valuable building block in medicinal

chemistry for the synthesis of potential drug candidates.
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Chemical Transformations

Intermediate Scaffolds

6-Bromo-3-fluoropyridine-
2-carbaldehyde
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Caption: Role as a versatile intermediate in the synthesis of complex organic molecules.

Safety and Handling
This compound is considered hazardous and should be handled with appropriate personal

protective equipment in a well-ventilated area.
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Hazard Class GHS Statements

Signal Word Warning

Pictograms GHS07 (Exclamation Mark)

Hazard Statements

H302: Harmful if swallowed. H312: Harmful in

contact with skin. H319: Causes serious eye

irritation. H332: Harmful if inhaled. H335: May

cause respiratory irritation.

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spray. P271: Use

only outdoors or in a well-ventilated area. P280:

Wear protective gloves/protective clothing/eye

protection/face protection.

Storage

Store under an inert atmosphere (Nitrogen or

Argon) at 2-8°C. Keep containers tightly closed

in a dry, cool, and well-ventilated place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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